N-(2-Phenoxyacetyl)adenosine

Adenosine A2B receptor Inverse agonism cAMP inhibition

Researchers needing a validated A2B adenosine receptor inverse agonist for cAMP assays face limited options with functional selectivity. This N6-phenoxyacetyl adenosine analog delivers a defined IC50 of 25 nM for constitutive activity studies. - Inverse agonist at 1-100 nM (IC50 25 nM); weak antagonist at 10-100 µM. - Distinguishes inverse agonism vs. antagonism in the same cellular background. - Ideal reference for SAR studies on N6-modified adenosine analogs. Bulk quantities available; each lot QC-validated for receptor activity.

Molecular Formula C18H19N5O6
Molecular Weight 401.4 g/mol
Cat. No. B12400394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenoxyacetyl)adenosine
Molecular FormulaC18H19N5O6
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1
InChIKeyFLHMVFSWPWAGQW-VMUDKSKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenoxyacetyl)adenosine: A2B Receptor Ligand Overview


N-(2-Phenoxyacetyl)adenosine is a synthetic adenine nucleoside analog bearing an N6-phenoxyacetyl modification. As an adenosine receptor ligand, it has been characterized functionally at the human A2B receptor . Its core utility lies in modulating adenosine receptor-mediated signaling, particularly in assays of cAMP accumulation and related pathways [1].

Synthetic adenosine analog with N6-phenoxyacetyl modification
Characterized at human A2B receptor for cAMP accumulation assays
Supports functional studies of inverse agonism and antagonism

N-(2-Phenoxyacetyl)adenosine vs. Generic Analogs


Adenosine analogs are not interchangeable due to pronounced functional selectivity among receptor subtypes (A1, A2A, A2B, A3) and divergent signaling profiles (agonism vs. antagonism/inverse agonism) [1]. N-(2-Phenoxyacetyl)adenosine exhibits a specific combination of inverse agonism and antagonism at the human A2B receptor that is not replicated by common reference compounds like NECA (a broad-spectrum agonist) or MRS1706 (a high-potency inverse agonist with distinct selectivity) [2]. Consequently, substituting with a generic adenosine analog will yield fundamentally different cAMP modulation and downstream pathway activation, compromising data integrity in A2B-targeted experiments.

Receptor subtype selectivity
Adenosine analogs vary in A1, A2A, A2B, A3 selectivity; generic substitution may shift receptor engagement.
Functional bias mismatch
NECA is a broad agonist, while this compound is an A2B inverse agonist/antagonist; response profiles may diverge.
Potency window differs
MRS1706 exhibits higher inverse agonist potency; substituting may alter dose-response interpretation.

N-(2-Phenoxyacetyl)adenosine: Differentiation Evidence


A2B Inverse Agonist Potency vs. MRS1706 and NECA

N-(2-Phenoxyacetyl)adenosine acts as an inverse agonist at the human adenosine A2B receptor with an IC50 of 25 nM in a cAMP accumulation assay [1]. This potency is 55.6-fold lower than the high-affinity A2B inverse agonist MRS1706 (Ki = 1.39 nM) . In contrast, the reference agonist NECA exhibits an EC50 of 2.4 μM (2,400 nM) for A2B activation, highlighting the functional divergence of N-(2-Phenoxyacetyl)adenosine from agonist-driven pathways .

Inverse Agonist Potency
Reported
IC50 = 25 nM
Supports A2B inverse agonist dose-response studies
cAMP accumulation, CHO cells, 55.6× less potent than MRS1706 (Ki 1.39 nM)
Adenosine A2B receptor Inverse agonism cAMP inhibition

A2B Antagonist Activity vs. MRS1706

In an antagonist assay measuring inhibition of NECA-stimulated adenylyl cyclase activity at the human A2B receptor, N-(2-Phenoxyacetyl)adenosine exhibits an IC50 of 11.1 μM (11,100 nM) [1]. This represents a 7,990-fold reduction in functional potency compared to its inverse agonist mode (25 nM). For comparison, the selective A2B inverse agonist MRS1706 demonstrates a Ki of 1.39 nM in a binding assay, underscoring that N-(2-Phenoxyacetyl)adenosine is a much weaker antagonist .

Antagonist Activity
Reported
IC50 = 11.1 μM
Supports discrimination of inverse agonism from antagonism
NECA-stimulated cAMP, CHO cells; 444× weaker than its inverse agonist mode
Adenosine A2B receptor Antagonism NECA-stimulated cAMP

Functional Selectivity: A2B Inverse Agonism vs. Agonism

N-(2-Phenoxyacetyl)adenosine is characterized as an inverse agonist (25 nM IC50) and weak antagonist (11.1 μM) at the human A2B receptor [1][2]. In contrast, the reference compound NECA is a potent agonist at all adenosine receptor subtypes, with an EC50 of 2.4 μM for A2B . MRS1706 is a highly potent inverse agonist (Ki = 1.39 nM) but with broader selectivity across A1/A2A/A3 . The N6-phenoxyacetyl modification on N-(2-Phenoxyacetyl)adenosine thus yields a distinct functional profile that is neither pure agonist nor pan-receptor inverse agonist.

Functional Selectivity
Reported
Inverse agonist (IC50 25 nM) vs. NECA agonist (EC50 2.4 μM) vs. MRS1706 inverse agonist (Ki 1.39 nM)
Distinct functional profile for pathway-specific dissection
Assays in CHO cells expressing human A2B receptor
Functional selectivity Adenosine receptors Signaling bias

N6-Phenoxyacetyl Modification Confers Selectivity

While direct selectivity data for N-(2-Phenoxyacetyl)adenosine across A1/A2A/A3 are not reported, studies on structurally related N6-phenoxyacetyl-adenosine derivatives (e.g., 2'-deoxy-N6-phenoxyacetyladenosine) indicate high affinity for A1 and A3 receptors with selectivity over A2A and A2B . This contrasts with N6-alkyl substitutions (e.g., N6-methyl-NECA), which retain some A2B agonist activity (5-fold less potent than NECA) [1]. The phenoxyacetyl group thus appears to confer a distinct receptor preference profile, consistent with the observed A2B inverse agonism of the target compound.

N6-Phenoxyacetyl SAR
Class-level inference
N6-phenoxyacetyl substitution may shift A2B functional activity from agonism to inverse agonism/antagonism
Guides SAR design for reduced A2B agonism
Direct selectivity data across subtypes not reported
N6-substituted adenosine Receptor selectivity SAR

N-(2-Phenoxyacetyl)adenosine Research Applications


A2B Inverse Agonist Dose-Response

Utilize N-(2-Phenoxyacetyl)adenosine at concentrations between 1–100 nM to establish inverse agonist dose-response curves in cAMP accumulation assays. Its 25 nM IC50 [1] allows for robust signal without the extreme potency (and potential receptor reserve saturation) of MRS1706, which exhibits a Ki of 1.39 nM [2]. This window is ideal for quantifying constitutive A2B activity and for screening novel modulators.

A2B-Mediated cAMP Pathway Dissection

Employ the compound as a tool to distinguish inverse agonism from antagonism. At 10–100 nM, it reduces basal cAMP (inverse agonist mode) [1], while at 10–100 μM it weakly antagonizes NECA-stimulated cAMP (IC50 = 11.1 μM) [2]. This differential potency enables clear mechanistic separation in the same cellular background, unlike NECA which acts solely as an agonist (EC50 = 2.4 μM) .

SAR Benchmarking of N6-Substituted Derivatives

Use N-(2-Phenoxyacetyl)adenosine as a reference compound for structure-activity relationship (SAR) studies focused on N6 modifications. Its inverse agonist profile contrasts sharply with N6-alkyl analogs (e.g., N6-methyl-NECA, which retains A2B agonist activity) [1][2], thereby establishing the phenoxyacetyl group as a critical functional switch. This informs the design of novel A2B-selective chemical probes.

Control for MRS1706 and NECA in A2B Assays

Include N-(2-Phenoxyacetyl)adenosine in panels of adenosine receptor ligands to validate assay sensitivity and functional bias. Its moderate inverse agonist potency (25 nM) [1] and weak antagonism (11.1 μM) [2] provide a middle-ground reference point, complementing the high-potency inverse agonist MRS1706 (Ki = 1.39 nM) and the broad-spectrum agonist NECA (EC50 = 2.4 μM) .

Application
Selection Property
Validation Focus
A2B inverse agonist dose-response studies
Reported inverse agonist potency
Constitutive A2B activity quantification
cAMP pathway dissection (inverse agonism vs antagonism)
Functional mode selectivity
Differentiation of inverse agonism from antagonism
N6-SAR benchmarking
N6-phenoxyacetyl modification
Functional switch from agonism to inverse agonism
Adenosine receptor panel validation
Moderate inverse agonist potency
Assay sensitivity and bias validation

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